molecular formula C12H9NO3 B6274484 3-carbamoylnaphthalene-1-carboxylic acid CAS No. 2055888-98-5

3-carbamoylnaphthalene-1-carboxylic acid

Cat. No.: B6274484
CAS No.: 2055888-98-5
M. Wt: 215.2
InChI Key:
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Description

3-carbamoylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a carbamoyl group (-CONH2) and a carboxylic acid group (-COOH) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoylnaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the nitration of naphthalene to form 3-nitronaphthalene, followed by reduction to obtain 3-aminonaphthalene. The amino group is then converted to a carbamoyl group through a reaction with phosgene or a similar reagent. Finally, the carboxylation of the naphthalene ring is achieved through a reaction with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the carboxylation reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-carbamoylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: 3-aminonaphthalene-1-carboxylic acid.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-carbamoylnaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-carbamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-aminonaphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a carbamoyl group.

    Naphthalene-1,3-dicarboxylic acid: Contains two carboxylic acid groups.

    3-nitronaphthalene-1-carboxylic acid: Contains a nitro group instead of a carbamoyl group.

Uniqueness

3-carbamoylnaphthalene-1-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the naphthalene ring

Properties

CAS No.

2055888-98-5

Molecular Formula

C12H9NO3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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